HTS01037

Description

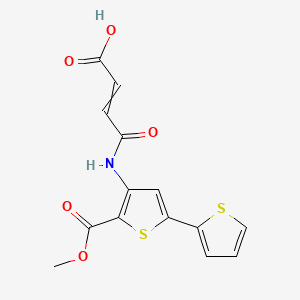

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJODSFZNKNHKML-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729497 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

HTS01037: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTS01037 is a small molecule inhibitor of fatty acid binding proteins (FABPs), demonstrating a competitive antagonist nature against protein-protein interactions mediated by FABP4, also known as adipocyte FABP (AFABP) or aP2.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, summarizing its binding affinity, cellular effects, and preclinical efficacy. It details the methodologies of key experiments and visualizes the implicated signaling pathways, offering a technical resource for researchers in metabolic diseases and oncology.

Core Mechanism of Action: FABP Inhibition

This compound functions primarily as a high-affinity ligand for FABP4, binding to the fatty acid-binding cavity.[2][3] This binding competitively inhibits the interaction of FABP4 with its endogenous ligands and partner proteins.[1][4] While it shows some selectivity for FABP4, at higher concentrations, this compound can act as a pan-specific FABP inhibitor.[1][2] The X-ray crystal structure of this compound bound to FABP4 confirms its binding at a structurally similar position to a long-chain fatty acid.[2][4]

The inhibitory action of this compound on FABP4 disrupts key cellular processes, including lipid metabolism and inflammatory signaling.[1][2] Notably, it has been shown to inhibit lipolysis in adipocytes and reduce inflammation in macrophages stimulated by lipopolysaccharide (LPS).[1][2][4] A crucial aspect of its mechanism is its ability to act as an antagonist of the protein-protein interaction between FABP4 and hormone-sensitive lipase.[1][4] Importantly, this compound does not activate peroxisome proliferator-activated receptor-gamma (PPARγ), distinguishing its action from other metabolic modulators.[1][3]

Quantitative Data

Table 1: Binding Affinity of this compound for Fatty Acid Binding Proteins (FABPs)

| Protein | Apparent Kᵢ (μM) |

| AFABP/aP2 (FABP4) | 0.67 ± 0.18[2] |

| Liver FABP | > 10 |

| Intestinal FABP | 2.5 ± 0.4 |

| Heart Muscle FABP | 9.1 ± 1.2 |

| Epithelial FABP | 3.4 ± 0.5 |

Data from ligand displacement assays using 1-anilinonaphthalene 8-sulfonic acid (1,8-ANS).[2]

Table 2: In Vivo Efficacy of this compound in a Syngeneic Pancreatic Cancer Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 11 (mm³) |

| Control (PBS) | - | 479.4 ± 391.4 |

| This compound | 1.5 | 408.1 ± 423.1 |

| This compound | 5 | 200.4 ± 117.5 |

KPC cells were injected subcutaneously into C57BL/6J mice. This compound was administered intraperitoneally.[3]

Signaling Pathways

Anti-Inflammatory Pathway in Macrophages

This compound has been shown to attenuate inflammation in macrophages. One of the key mechanisms is the reduction of NF-κB signaling.[1] In LPS-stimulated macrophages, this compound treatment leads to decreased expression of inducible nitric oxide synthase (iNOS), a downstream target of NF-κB.[1]

Caption: this compound inhibits FABP4, leading to reduced NF-κB signaling and inflammation in macrophages.

Anti-Cancer Pathway in Pancreatic Ductal Adenocarcinoma (PDAC)

In the context of pancreatic cancer, FABP4 promotes cancer progression. This compound, by inhibiting FABP4, suppresses several pro-cancerous phenotypes.[5][6] FABP4 has been shown to promote invasive potency, epithelial-mesenchymal transition (EMT), and cancer stemness, which are associated with the upregulation of the transcription factor ZEB1.[5][6] this compound treatment leads to the downregulation of ZEB1.[5]

Caption: this compound inhibits FABP4, downregulating ZEB1 and suppressing EMT and metastasis in pancreatic cancer.

Experimental Protocols

The following are overviews of the key experimental methodologies used to characterize the mechanism of action of this compound.

Ligand Binding Assay

-

Objective: To determine the binding affinity of this compound to various FABPs.

-

Methodology: A competitive displacement assay using the fluorescent probe 1-anilinonaphthalene 8-sulfonic acid (1,8-ANS) is employed.[2]

-

Recombinant FABP proteins are purified.

-

A fixed concentration of 1,8-ANS is incubated with varying concentrations of the FABP protein, leading to an increase in fluorescence.

-

This compound is then titrated into the solution, displacing 1,8-ANS from the FABP binding pocket and causing a decrease in fluorescence.

-

The fluorescence intensity is measured using a fluorometer.

-

The apparent Ki value is calculated by non-linear regression analysis of the displacement curve.[1]

-

Lipolysis Inhibition Assay

-

Objective: To assess the effect of this compound on adipocyte lipolysis.

-

Methodology: The release of non-esterified fatty acids (NEFAs) or glycerol (B35011) from differentiated 3T3-L1 adipocytes is measured.[2][7]

-

3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.

-

Adipocytes are treated with this compound or a vehicle control for a specified period (e.g., 24 hours).[2]

-

Lipolysis can be assessed under basal conditions or stimulated with an agent like forskolin (B1673556) or isoproterenol.[2][7]

-

Aliquots of the culture medium are collected at various time points.

-

The concentration of NEFAs or glycerol in the medium is quantified using a commercially available kit.

-

The results are normalized to the total protein content of the cells.[2]

-

Macrophage Anti-Inflammatory Assay

-

Objective: To evaluate the anti-inflammatory effects of this compound in macrophages.

-

Methodology: The production of inflammatory mediators, such as nitric oxide (NO) or cytokines, is measured in LPS-stimulated macrophages.[2][7]

-

A macrophage cell line (e.g., RAW 264.7) is cultured.

-

Cells are pre-treated with various concentrations of this compound or a vehicle control.

-

Inflammation is induced by stimulating the cells with LPS.

-

The cell culture supernatant is collected after a defined incubation period.

-

The concentration of nitrite (B80452) (a stable product of NO) is measured using the Griess assay.

-

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant can be quantified by ELISA.

-

In Vitro Pancreatic Cancer Assays

-

Objective: To determine the effect of this compound on pancreatic cancer cell viability, invasion, and stemness.

-

Methodology:

-

Cell Viability: Pancreatic cancer cell lines (e.g., KPC cells) are treated with this compound, and cell viability is assessed using assays like the MTS assay.[8]

-

Invasion: The invasive potential of cancer cells is evaluated using a Matrigel invasion assay (e.g., Boyden chamber assay).

-

Stemness: The expression of cancer stemness markers is analyzed by techniques such as flow cytometry or western blotting.

-

In Vivo Pancreatic Cancer Xenograft Model

-

Objective: To assess the anti-tumor efficacy of this compound in a preclinical model of pancreatic cancer.

-

Methodology:

-

Syngeneic mouse pancreatic cancer cells (e.g., KPC cells) are subcutaneously or orthotopically injected into immunocompetent mice (e.g., C57BL/6J).[3][5]

-

Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control.[3]

-

Tumor growth is monitored regularly by measuring tumor volume.[3]

-

At the end of the study, tumors are excised, and further analyses, such as immunohistochemistry for markers of EMT and stemness, can be performed.

-

Experimental Workflow Visualization

Caption: A general workflow for the preclinical characterization of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of FABPs, particularly FABP4, in metabolic and oncologic pathologies. Its mechanism of action centers on the competitive inhibition of FABP4, leading to downstream effects on lipolysis, inflammation, and cancer progression through the modulation of signaling pathways such as NF-κB and ZEB1. The preclinical data, especially in pancreatic cancer models, suggest a potential therapeutic avenue, although further studies are required to fully elucidate its clinical utility. This guide provides a foundational understanding of this compound for scientists and researchers aiming to explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acid binding protein 4 (FABP4) regulates pancreatic cancer cell proliferation via activation of nuclear factor E2-related factor 2 (NRF2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. INHIBITION OF FATTY ACID BINDING PROTEIN 4 SUPPRESSES PANCREATIC CANCER CELL GROWTH IN MOUSE SYNGENEIC TUMOR MODEL - Digestive Disease Week [ddw.digitellinc.com]

HTS01037: A Pan-FABP Inhibitor for Research and Drug Discovery

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTS01037 is a small molecule identified as a potent inhibitor of Fatty Acid-Binding Proteins (FABPs), a family of intracellular lipid chaperones implicated in various metabolic and inflammatory diseases. Initially characterized as a selective antagonist of adipocyte FABP (AFABP/aP2), further studies have revealed its broader activity across multiple FABP isoforms, establishing it as a pan-FABP inhibitor at higher concentrations. This technical guide provides a comprehensive overview of this compound, including its binding affinity for various FABP isoforms, detailed experimental protocols for its characterization, and a visualization of its mechanism of action and experimental workflows.

Quantitative Binding Affinity of this compound

This compound functions as a high-affinity ligand for AFABP/aP2 and exhibits inhibitory activity against several other FABP isoforms. The binding affinities, determined by a fluorescent ligand displacement assay, are summarized in the table below.

| FABP Isoform | Common Name | Apparent Ki (μM) |

| AFABP/aP2 | Adipocyte FABP | 0.67 ± 0.18[1][2] |

| L-FABP | Liver FABP | >10 |

| I-FABP | Intestinal FABP | >10 |

| H-FABP | Heart Muscle FABP | >10 |

| E-FABP | Epithelial FABP | >10 |

Table 1: Binding affinities of this compound for various FABP isoforms. Data were obtained from a competitive displacement assay with the fluorescent probe 1-anilinonaphthalene 8-sulfonic acid (1,8-ANS).

While this compound shows a clear preference for AFABP/aP2, its ability to inhibit other FABPs at higher concentrations makes it a valuable tool for studying the broader roles of this protein family.[1]

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist of protein-protein interactions mediated by AFABP/aP2.[1][2][3] A key interaction is with hormone-sensitive lipase (B570770) (HSL), an enzyme crucial for the breakdown of triglycerides in adipocytes. By binding to AFABP/aP2, this compound prevents the interaction with HSL, leading to an inhibition of lipolysis.[1] This mechanism mimics the phenotype observed in AFABP/aP2 knockout mice.[1]

Furthermore, this compound has demonstrated anti-inflammatory effects by reducing lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[1][3] This is significant as both adipocytes and macrophages, key cell types in metabolic homeostasis, express AFABP/aP2.[1] Importantly, this compound does not activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in lipid metabolism and inflammation.[1][3]

Experimental Protocols

Fluorescent Ligand Displacement Assay for Binding Affinity

This assay is used to determine the binding affinity (Ki) of this compound for various FABP isoforms by measuring the displacement of a fluorescent probe.[1][3]

Materials:

-

Purified FABP isoforms

-

This compound

-

1-anilinonaphthalene 8-sulfonic acid (1,8-ANS)

-

Absolute ethanol (B145695)

-

25 mM Tris-HCl, pH 7.4

-

Fluorescence spectrophotometer

Procedure:

-

Prepare a 5 μM working solution of 1,8-ANS in 25 mM Tris-HCl (pH 7.4) with a final ethanol concentration of 0.05%.

-

In a cuvette, add 500 μL of the 1,8-ANS working solution.

-

Titrate increasing concentrations of the purified FABP protein into the 1,8-ANS solution.

-

Measure the fluorescence enhancement using a fluorescence spectrophotometer with excitation and emission slit widths of 4 nm.

-

To determine the Ki of this compound, perform a competitive displacement assay. Incubate a fixed concentration of the FABP protein and 1,8-ANS with varying concentrations of this compound.

-

Measure the decrease in fluorescence as this compound displaces 1,8-ANS from the FABP binding pocket.

-

Analyze the quantitative data using non-linear regression with software such as PRISM to calculate the apparent Ki value.[3]

Lipolysis Assay in 3T3-L1 Adipocytes

This assay measures the effect of this compound on the breakdown of triglycerides (lipolysis) in cultured adipocytes.[1]

Materials:

-

Differentiated 3T3-L1 adipocytes

-

This compound

-

Lipolysis stimulation agent (e.g., isoproterenol)

-

Glycerol (B35011) and free fatty acid quantification kits

-

Cell culture reagents

Procedure:

-

Culture 3T3-L1 preadipocytes to confluence and differentiate them into mature adipocytes.

-

Pre-treat the differentiated adipocytes with varying concentrations of this compound or vehicle control for a specified period (e.g., 2 hours).

-

Stimulate lipolysis by adding a β-adrenergic agonist like isoproterenol (B85558) to the culture medium.

-

Incubate for an appropriate time (e.g., 1-2 hours).

-

Collect the culture medium.

-

Quantify the amount of glycerol and free fatty acids released into the medium using commercially available assay kits.

-

A decrease in glycerol and free fatty acid levels in this compound-treated cells compared to the vehicle control indicates inhibition of lipolysis.

Macrophage Inflammation Assay

This assay evaluates the anti-inflammatory properties of this compound in cultured macrophages.[1]

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or primary macrophages)

-

This compound

-

Lipopolysaccharide (LPS)

-

ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

-

Cell culture reagents

Procedure:

-

Culture macrophages in appropriate medium.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 2 hours).

-

Stimulate an inflammatory response by adding LPS to the culture medium.

-

Incubate for a suitable time to allow for cytokine production (e.g., 6-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

A reduction in cytokine levels in this compound-treated cells compared to the LPS-only control indicates an anti-inflammatory effect.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of Fatty Acid-Binding Proteins. Its well-characterized binding profile and demonstrated activity in cellular models of metabolic and inflammatory processes make it a cornerstone for further research in these areas. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of FABP biology and its potential as a therapeutic target.

References

- 1. A simple assay for intracellular lipid-binding proteins using displacement of 1-anilinonaphthalene 8-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

HTS01037: A Potent Antagonist of AFABP/aP2 - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of HTS01037, a small molecule inhibitor of the Adipocyte Fatty Acid-Binding Protein (AFABP), also known as aP2 or FABP4. This document details the quantitative binding data, experimental methodologies for its characterization, and its impact on relevant signaling pathways.

Quantitative Binding Affinity of this compound

This compound has been identified as a high-affinity ligand for AFABP/aP2.[1][2] Its binding affinity has been quantified through competitive displacement assays, revealing its potency and selectivity.

Table 1: Binding Affinity of this compound for AFABP/aP2 and other FABPs

| Target Protein | Inhibition Constant (Ki) | Reference |

| AFABP/aP2 (FABP4) | 0.67 ± 0.18 µM | [2] |

| FABP5 | 3.4 µM | [3] |

| FABP3 (Heart muscle) | 9.1 µM | [3] |

Note: The data indicates that this compound is somewhat selective for AFABP/aP2, though it can act as a pan-specific FABP inhibitor at higher concentrations.[1][2]

Experimental Protocols

The binding affinity of this compound is primarily determined using a fluorescent ligand displacement assay.

Fluorescent Ligand Displacement Assay

This assay measures the ability of a test compound (this compound) to displace a fluorescent probe from the ligand-binding pocket of the target protein (AFABP/aP2).

Principle: The fluorescent probe, 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), exhibits low fluorescence in an aqueous environment but fluoresces intensely upon binding to the hydrophobic pocket of AFABP/aP2. A competing ligand, such as this compound, will displace 1,8-ANS, leading to a decrease in fluorescence. This reduction in fluorescence is proportional to the binding affinity of the test compound.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 1,8-ANS in absolute ethanol (B145695).

-

Dilute the 1,8-ANS stock solution in 25 mM Tris-HCl (pH 7.4) to a final concentration of 5 µM. The final ethanol concentration should be kept low (e.g., 0.05%).[1]

-

Prepare purified recombinant AFABP/aP2 protein at a suitable concentration in the same buffer.

-

Prepare a serial dilution of this compound.

-

-

Assay Procedure:

-

Add a fixed volume of the 1,8-ANS solution to a cuvette.

-

Titrate the purified AFABP/aP2 protein into the 1,8-ANS solution and measure the fluorescence enhancement until saturation is reached. This determines the optimal protein concentration for the assay.

-

To a series of cuvettes containing the pre-formed AFABP/aP2-1,8-ANS complex, add increasing concentrations of this compound.

-

Incubate the mixture to allow it to reach equilibrium.

-

-

Data Acquisition:

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the this compound concentration.

-

Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant of the fluorescent probe.

-

Diagram 1: Experimental Workflow for Fluorescent Ligand Displacement Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

HTS01037: A Potent Inhibitor of Fatty Acid Binding Proteins – A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor HTS01037 and its interaction with the fatty acid binding protein (FABP) family. This compound has been identified as a high-affinity ligand for the adipocyte fatty acid-binding protein (AFABP), also known as aP2 or FABP4, and serves as a valuable tool for investigating the physiological and pathological roles of these lipid chaperones.[1][2] This document details the binding affinity of this compound across various FABP isoforms, the experimental methodology for determining these values, and its impact on relevant signaling pathways.

Quantitative Analysis of this compound Binding to FABP Isoforms

This compound exhibits a notable affinity for several members of the FABP family, with a pronounced selectivity for AFABP. At higher concentrations, it acts as a pan-specific FABP inhibitor.[1][2] The inhibitory constant (Ki) values, which represent the concentration of inhibitor required to produce half-maximum inhibition, are summarized in the table below.

| FABP Isoform | Apparent Ki (μM) | Reference |

| Adipocyte (AFABP/aP2/FABP4) | 0.67 ± 0.18 | [2] |

| Epidermal (E-FABP/FABP5) | 3.4 | [3] |

| Heart and Muscle (H-FABP/FABP3) | 9.1 | [3] |

| Liver (L-FABP) | >10 | [2] |

| Intestinal (I-FABP) | >10 | [2] |

Table 1: Binding Affinities of this compound to Various Fatty Acid Binding Proteins. The data illustrates the preferential binding of this compound to AFABP.

Experimental Protocol: Determination of Ki Values

The binding affinity of this compound for FABPs is typically determined using a competitive fluorescence displacement assay. This method relies on the displacement of a fluorescent probe from the FABP binding pocket by the inhibitor.

Materials:

-

Recombinant FABP isoforms

-

Fluorescent probe: 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS)

-

This compound

-

Assay Buffer: 25 mM Tris-HCl, pH 7.4

-

Absolute ethanol (B145695)

-

Fluorescence spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Dissolve 1,8-ANS in absolute ethanol to create a stock solution.

-

Dilute the 1,8-ANS stock solution in assay buffer to a final concentration of 5 μM. The final ethanol concentration should be kept low (e.g., 0.05%) to avoid interference with protein structure.[2]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in the assay buffer.

-

-

Assay Performance:

-

Add a fixed concentration of the FABP protein to the 5 μM 1,8-ANS solution.

-

Titrate the FABP/1,8-ANS mixture with increasing concentrations of this compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence of 1,8-ANS using a fluorescence spectrophotometer. The excitation and emission wavelengths for 1,8-ANS are typically around 350 nm and 480 nm, respectively, but should be optimized for the specific instrument. Set the excitation and emission slit widths to 4 nm.[2]

-

-

Data Analysis:

-

The decrease in fluorescence intensity, caused by the displacement of 1,8-ANS by this compound, is plotted against the concentration of this compound.

-

The Ki value is calculated using non-linear regression analysis, often employing the Cheng-Prusoff equation, which relates the IC50 (the concentration of inhibitor that displaces 50% of the fluorescent probe) to the Ki.[2]

-

Impact on Signaling Pathways

This compound acts as a competitive antagonist of protein-protein interactions mediated by AFABP.[1][2] One of the key pathways affected is the interaction between AFABP and hormone-sensitive lipase (B570770) (HSL), which is crucial for lipolysis in adipocytes. By binding to AFABP, this compound prevents the fatty acid-dependent interaction with HSL, thereby inhibiting lipolysis.[2]

Furthermore, in macrophages, this compound treatment has been shown to reduce lipopolysaccharide (LPS)-stimulated inflammation.[1][2] This anti-inflammatory effect is associated with attenuated NF-κB signaling.[1] Treatment of microglial cells with this compound leads to an increase in the expression of Uncoupling Protein 2 (Ucp2) and arginase, while decreasing the expression of inducible nitric oxide synthase (iNOS).[1]

References

The Role of HTS01037 in the Inhibition of Lipolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTS01037 is a small molecule inhibitor that plays a significant role in the regulation of adipocyte lipolysis. This technical guide provides an in-depth analysis of the core mechanism by which this compound exerts its inhibitory effects. By functioning as a competitive antagonist of the protein-protein interaction between Fatty Acid Binding Protein 4 (FABP4) and Hormone-Sensitive Lipase (B570770) (HSL), this compound effectively curtails the breakdown of triglycerides in adipocytes. This document details the quantitative data associated with this compound's activity, outlines the experimental protocols for assessing its function, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

Lipolysis, the catabolic process of triglyceride hydrolysis into free fatty acids and glycerol (B35011), is a critical pathway for energy homeostasis. This process is tightly regulated by hormonal and signaling cues, with Hormone-Sensitive Lipase (HSL) being a key enzymatic player. The activity of HSL is, in part, modulated by its interaction with other proteins, including the adipocyte-specific Fatty Acid Binding Protein 4 (FABP4), also known as aP2. The interaction between FABP4 and HSL is crucial for efficient lipolysis.

This compound has been identified as a small molecule that specifically targets this interaction, thereby inhibiting lipolysis.[1][2][3] Understanding the precise mechanism of this compound is of significant interest for the development of therapeutic strategies targeting metabolic disorders characterized by dysregulated lipolysis.

Mechanism of Action of this compound

This compound is an inhibitor of fatty acid binding and functions as a competitive antagonist of the protein-protein interaction between FABP4 and HSL.[1][2][4] The binding of this compound to FABP4 prevents the association of HSL with FABP4, a step that is understood to be important for the maximal activation of HSL and the subsequent hydrolysis of triglycerides stored in lipid droplets.[2][4]

Signaling Pathway of Lipolysis Inhibition by this compound

The canonical pathway for the stimulation of lipolysis involves the activation of β-adrenergic receptors by catecholamines, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA then phosphorylates HSL at key serine residues (Ser563, Ser659, and Ser660 in rat HSL), which promotes its translocation to the lipid droplet and enzymatic activity.[5][6] The interaction with FABP4 is thought to facilitate this process. This compound intervenes by disrupting the FABP4-HSL interaction.

Quantitative Data

This compound has been characterized by its binding affinity to FABP4 and its inhibitory effect on lipolysis. The available quantitative data is summarized below.

| Parameter | Value | Cell Line/System | Reference |

| Ki for FABP4 (aP2) | 0.67 µM | In vitro binding assay | [1] |

| Ki for FABP5 (mal1) | 3.4 µM | In vitro binding assay | [7] |

| Ki for FABP3 (H-FABP) | 9.1 µM | In vitro binding assay | [7] |

| Effect on Lipolysis | Inhibition of isoproterenol-stimulated lipolysis | 3T3-L1 adipocytes | [2][7] |

Note: While the inhibitory effect of this compound on lipolysis has been qualitatively established, specific IC50 values from dose-response curves are not consistently reported in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of this compound in inhibiting lipolysis.

Adipocyte Culture and Differentiation

Cell Line: 3T3-L1 preadipocytes.

Protocol:

-

Maintenance: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Induction of Differentiation: Two days post-confluence, induce differentiation by changing the medium to DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and 5 µg/ml insulin (B600854).

-

Maturation: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 1 µg/ml insulin. Change this medium every 2-3 days until cells are fully differentiated (typically 7-10 days post-induction), characterized by the accumulation of lipid droplets.[7]

Lipolysis Assay (Glycerol Release)

Objective: To quantify the effect of this compound on isoproterenol-stimulated lipolysis.

Protocol:

-

Seed and differentiate 3T3-L1 adipocytes in 6-well plates.

-

On the day of the assay (7-10 days post-differentiation), wash the cells three times with Krebs-Ringer-HEPES (KRH) buffer containing 5 mM glucose.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) in KRH buffer for 1 hour at 37°C.

-

Stimulate lipolysis by adding isoproterenol to a final concentration of 100 nM.

-

Incubate for an additional 4 hours at 37°C.

-

Collect the supernatant (medium) from each well.

-

Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.[7][8]

-

Normalize the glycerol release to the total protein content of the cells in each well.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of hormone sensitive lipase activity and Ser563 and Ser565 phosphorylation in human skeletal muscle during exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.yizimg.com [file.yizimg.com]

- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucose enhances catecholamine-stimulated lipolysis via increased glycerol-3-phosphate synthesis in 3T3-L1 adipocytes and rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

HTS01037: A Novel Modulator of LPS-Stimulated Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

HTS01037 is a small molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte protein 2 (aP2), with a binding affinity (Ki) of 0.67 μM.[1] This technical guide delineates the current understanding of this compound's mechanism of action in attenuating lipopolysaccharide (LPS)-stimulated inflammation, a critical pathway in various inflammatory diseases. This compound has been shown to reduce inflammatory responses in macrophages and microglia by modulating key signaling pathways, primarily through the upregulation of Uncoupling Protein 2 (UCP2). This guide provides a comprehensive overview of the available data, detailed experimental protocols, and visual representations of the underlying signaling cascades to support further research and development of FABP4 inhibitors as potential therapeutic agents.

Introduction to this compound and its Target: FABP4

Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic substances within cells. FABP4 is predominantly expressed in adipocytes and macrophages and has been implicated in the pathogenesis of metabolic and inflammatory disorders. In macrophages, FABP4 is involved in inflammatory signaling pathways, making it an attractive target for therapeutic intervention.

This compound is a competitive antagonist of the protein-protein interactions mediated by FABP4.[1] By binding to FABP4, this compound disrupts its function, leading to downstream effects on cellular metabolism and inflammatory responses. While selective for FABP4, at higher concentrations, this compound may act as a pan-specific FABP inhibitor.[1]

Quantitative Data on the Anti-inflammatory Effects of this compound

Table 1: Effect of this compound on Inflammatory Markers in LPS-Stimulated Macrophages

| Cell Type | LPS Concentration | This compound Concentration | Inflammatory Marker | Observed Effect | Reference |

| Cultured Macrophages | Not Specified | Not Specified | Inflammation | Reduced | [1] |

| Microglial Cells | Not Specified | Not Specified | iNOS expression | Attenuated | [1] |

Table 2: Binding Affinity of this compound

| Target | Assay | Ki | Reference |

| FABP4/aP2 | Not Specified | 0.67 μM | [1] |

Mechanism of Action: The FABP4-UCP2 Axis in LPS-Stimulated Inflammation

The primary mechanism by which this compound exerts its anti-inflammatory effects in the context of LPS stimulation involves the upregulation of Uncoupling Protein 2 (UCP2). UCP2 is a mitochondrial inner membrane protein that plays a crucial role in regulating mitochondrial reactive oxygen species (ROS) production and cellular metabolism.

Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to Toll-like receptor 4 (TLR4) on the surface of macrophages, triggering a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then induce the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-6) and enzymes involved in the inflammatory process (e.g., iNOS, COX-2).

This compound, by inhibiting FABP4, disrupts intracellular fatty acid trafficking. This leads to an increase in the expression of UCP2. Elevated UCP2 levels are associated with a reduction in mitochondrial ROS production. Since ROS can act as second messengers in inflammatory signaling, their reduction dampens the activation of the NF-κB pathway, thereby attenuating the expression of pro-inflammatory genes.

Role of MAPK Pathways

The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are also activated by LPS and contribute to the inflammatory response. While the direct effect of this compound on the phosphorylation of JNK and p38 has not been extensively detailed, the reduction in ROS, a known activator of these pathways, suggests that this compound may also indirectly attenuate MAPK signaling.

Experimental Protocols

The following are representative protocols for investigating the effect of this compound on LPS-stimulated inflammation in macrophages.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) at a density that allows for optimal growth and response to stimuli. A typical seeding density is 1-5 x 10^5 cells/mL.

-

This compound Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations. Pre-treat the cells with this compound or vehicle control for a specified period, typically 1 to 3 hours, before LPS stimulation.

-

LPS Stimulation: Prepare a stock solution of LPS in sterile, endotoxin-free water or PBS. Dilute the stock solution in culture medium to the desired final concentration (e.g., 100 ng/mL to 1 µg/mL). After the pre-treatment period, add the LPS solution to the cells and incubate for the desired duration (e.g., 4-24 hours, depending on the endpoint being measured).

Measurement of Inflammatory Mediators

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant after the incubation period.

-

Centrifuge the supernatant to remove any cellular debris.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Measure the accumulation of nitrite (B80452), a stable metabolite of NO, in the supernatant using the Griess reagent system.

-

The absorbance is measured at 540 nm, and the nitrite concentration is determined by comparison with a sodium nitrite standard curve.

-

-

Gene Expression Analysis (qPCR):

-

After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., Tnf, Il6, Nos2) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

-

-

Protein Expression Analysis (Western Blot):

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, phosphorylated and total forms of NF-κB p65, JNK, and p38) and a loading control (e.g., β-actin or GAPDH).

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

-

Conclusion and Future Directions

This compound represents a promising pharmacological tool for investigating the role of FABP4 in inflammatory processes. The available evidence strongly suggests that its anti-inflammatory effects in LPS-stimulated macrophages are mediated, at least in part, through the upregulation of UCP2 and subsequent attenuation of NF-κB signaling.

Future research should focus on:

-

Quantitative Dose-Response Studies: Determining the IC50 values of this compound for the inhibition of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in various macrophage subtypes.

-

In-depth Signaling Analysis: Elucidating the precise molecular interactions between FABP4 inhibition, UCP2 expression, and the MAPK signaling pathways (JNK and p38).

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of LPS-induced inflammation and other inflammatory diseases.

A more comprehensive understanding of the quantitative effects and detailed molecular mechanisms of this compound will be crucial for its potential development as a therapeutic agent for inflammatory conditions.

References

An In-Depth Technical Guide to the Protein-Protein Interaction Antagonism of HTS01037

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTS01037 is a small molecule inhibitor that competitively antagonizes the protein-protein interactions mediated by the Adipocyte Fatty Acid-Binding Protein (AFABP), also known as aP2 or Fatty Acid-Binding Protein 4 (FABP4). By binding to the fatty acid-binding pocket of FABP4, this compound effectively disrupts its ability to interact with other proteins, notably Hormone-Sensitive Lipase (HSL), a key enzyme in lipolysis. This antagonism leads to significant downstream effects, including the inhibition of lipolysis in adipocytes and the attenuation of inflammatory responses in macrophages. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and visualization of the relevant signaling pathways.

Mechanism of Action

This compound functions as a competitive antagonist of FABP4-mediated protein-protein interactions.[1][2] It occupies the same binding cavity as endogenous long-chain fatty acids within the FABP4 protein.[2] This direct binding sterically hinders the interaction of FABP4 with its partner proteins. One of the most well-characterized interactions disrupted by this compound is that between FABP4 and Hormone-Sensitive Lipase (HSL).[2] This interaction is crucial for the efficient hydrolysis of triglycerides in adipocytes. By preventing the FABP4-HSL association, this compound effectively inhibits lipolysis.[2]

Furthermore, this compound has been shown to reduce lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[2] This anti-inflammatory effect is linked to the modulation of the NF-κB signaling pathway.[1] Treatment with this compound leads to attenuated expression of inducible nitric oxide synthase (iNOS), a downstream target of NF-κB signaling.[1]

Signaling Pathway of FABP4-Mediated Lipolysis and its Inhibition by this compound

The following diagram illustrates the central role of the FABP4-HSL interaction in lipolysis and how this compound intervenes.

Caption: this compound inhibits lipolysis by binding to FABP4, preventing its interaction with HSL.

FABP4-Mediated Inflammatory Signaling and its Antagonism by this compound

This diagram outlines the pro-inflammatory signaling cascade involving FABP4 in macrophages and the inhibitory action of this compound.

Caption: this compound attenuates inflammation by inhibiting FABP4, leading to reduced NF-κB activation.

Quantitative Data

The binding affinity and inhibitory potency of this compound have been characterized through various assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for Fatty Acid-Binding Proteins

| Protein | Ki (μM) |

| AFABP/aP2 (FABP4) | 0.67 |

| Epithelial FABP (FABP5) | 3.4 |

| Heart Muscle FABP (FABP3) | 9.1 |

Data obtained from ligand displacement assays.[3]

Table 2: In Vitro Inhibitory Activity of this compound

| Cell Line | Assay | Parameter | IC50 (μM) |

| KPC (mouse pancreatic cancer) | Cell Viability (MTS Assay) | Cell Growth Inhibition | 25.6 |

Data from a study on pancreatic cancer progression.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Ligand Binding Assay (Fluorescence Displacement)

This protocol is used to determine the binding affinity (Ki) of this compound for FABPs by measuring the displacement of a fluorescent probe.

Materials:

-

Recombinant FABP protein (e.g., FABP4, FABP5, FABP3)

-

1-anilinonaphthalene-8-sulfonic acid (1,8-ANS)

-

This compound

-

25 mM Tris-HCl, pH 7.4

-

Absolute ethanol (B145695)

-

Fluorescence spectrophotometer

Procedure:

-

Prepare a 5 μM working solution of 1,8-ANS in 25 mM Tris-HCl (pH 7.4) with a final ethanol concentration of 0.05%.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution in 25 mM Tris-HCl.

-

In a cuvette, add 500 μL of the 5 μM 1,8-ANS solution.

-

Titrate the recombinant FABP protein into the 1,8-ANS solution and measure the fluorescence enhancement until saturation is reached. Use an excitation wavelength of 350 nm and an emission wavelength of 478 nm.

-

To determine the Ki of this compound, perform a competitive binding assay. To a solution of 5 μM 1,8-ANS and a fixed concentration of FABP protein (that gives a significant fluorescence signal), add increasing concentrations of this compound.

-

Measure the decrease in fluorescence at each concentration of this compound.

-

Calculate the Ki value using non-linear regression analysis with appropriate software (e.g., Prism), applying the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP) to Demonstrate FABP4-HSL Interaction Disruption

This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between FABP4 and HSL in a cellular context.

Materials:

-

3T3-L1 adipocytes or other suitable cell line endogenously or exogenously expressing FABP4 and HSL

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-FABP4 antibody for immunoprecipitation

-

Anti-HSL antibody for Western blotting

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Culture 3T3-L1 adipocytes to maturity.

-

Treat the cells with either vehicle (e.g., DMSO) or a desired concentration of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the anti-FABP4 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-HSL antibody to detect co-immunoprecipitated HSL.

-

A decrease in the HSL band intensity in the this compound-treated sample compared to the vehicle control indicates disruption of the FABP4-HSL interaction.

3T3-L1 Adipocyte Lipolysis Assay

This assay measures the inhibitory effect of this compound on lipolysis by quantifying the amount of glycerol (B35011) released from adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

This compound

-

Isoproterenol (B85558) (or other lipolytic agent)

-

Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA

-

Glycerol assay reagent (e.g., Free Glycerol Reagent)

-

96-well plates

Procedure:

-

Plate differentiated 3T3-L1 adipocytes in a 96-well plate.

-

Wash the cells with KRBH buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle in KRBH buffer for 1-2 hours.

-

Stimulate lipolysis by adding isoproterenol to a final concentration of 1 μM (or other optimized concentration) and incubate for 1-3 hours at 37°C. Include a basal (unstimulated) control.

-

Collect the cell culture supernatant.

-

Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of glycerol release for each concentration of this compound relative to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Macrophage Anti-Inflammatory Assay

This protocol assesses the anti-inflammatory properties of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophages or primary bone marrow-derived macrophages

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

ELISA kits for TNF-α and IL-6

-

96-well plates

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours). Include an unstimulated control.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production for each concentration of this compound relative to the LPS-stimulated control.

-

Determine the IC50 value for the inhibition of each cytokine by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram provides a logical workflow for the characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of adipogenesis and induction of apoptosis and lipolysis by stem bromelain in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pathophysiological Insight into Fatty Acid-Binding Protein-4: Multifaced Roles in Reproduction, Pregnancy, and Offspring Health - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effect of HTS01037 on Hormone-Sensitive Lipase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule HTS01037 and its influence on the activity of hormone-sensitive lipase (B570770) (HSL), a critical enzyme in adipocyte lipolysis. While not a direct inhibitor of HSL, this compound modulates its function through a nuanced mechanism involving protein-protein interactions, offering a potential therapeutic avenue for metabolic diseases. This document outlines the quantitative parameters of this compound's binding affinity, details the experimental protocols for its characterization, and visualizes its mechanism of action and relevant experimental workflows.

Core Mechanism of Action

This compound functions as a competitive antagonist of the protein-protein interaction between Adipocyte Fatty Acid-Binding Protein (AFABP, also known as aP2 or FABP4) and hormone-sensitive lipase (HSL).[1][2] The binding of a fatty acid to AFABP is a prerequisite for its physical association with HSL, a process that is believed to feedback inhibit lipolysis.[2] By binding to AFABP, this compound prevents this interaction, thereby influencing HSL's lipolytic activity.[2][3] This antagonistic action on the AFABP-HSL interaction is a key aspect of its biological effects, which include the inhibition of lipolysis in adipocytes.[2][3][4]

Quantitative Data Summary

This compound has been characterized as a high-affinity ligand for AFABP/aP2.[1] Its binding affinity has been quantified, and it exhibits some selectivity for AFABP/aP2 over other fatty acid-binding proteins, although at higher concentrations, it can act as a pan-specific FABP inhibitor.[1]

| Parameter | Target Protein | Value | Assay Type | Reference |

| Ki | AFABP/aP2 (FABP4) | 0.67 µM (670 nM) | Ligand Displacement Assay (1,8-ANS) | [1][4][5] |

| Ki | FABP5 | 3.4 µM | Ligand Displacement Assay (1,8-ANS) | [4][5] |

| Ki | FABP3 | 9.1 µM | Ligand Displacement Assay (1,8-ANS) | [4][5] |

Experimental Protocols

Ligand Binding Affinity Assay (Fluorescent Probe Displacement)

This protocol is designed to determine the binding affinity of this compound to FABPs using the fluorescent ligand 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS).

Principle: 1,8-ANS exhibits enhanced fluorescence upon binding to the hydrophobic pocket of FABPs. A competitive ligand like this compound will displace 1,8-ANS, leading to a decrease in fluorescence, which can be used to calculate the inhibitor's binding affinity (Ki).

Materials:

-

Recombinant FABP protein (e.g., AFABP/aP2)

-

1,8-ANS solution (5 µM in 25 mM Tris-HCl, pH 7.4, with 0.05% ethanol)[1]

-

This compound stock solution (e.g., in DMSO)

-

25 mM Tris-HCl buffer (pH 7.4)

-

Fluorescence spectrophotometer

Procedure:

-

Prepare a solution of 5 µM 1,8-ANS in 25 mM Tris-HCl buffer.[1]

-

Titrate the FABP protein into the 1,8-ANS solution and measure the fluorescence enhancement to determine the saturation binding.[1]

-

In a separate experiment, incubate a fixed concentration of FABP and 1,8-ANS with varying concentrations of this compound.

-

Measure the fluorescence at each this compound concentration using a fluorescence spectrophotometer with excitation and emission slit widths of 4 nm.[1]

-

The data is then analyzed using non-linear regression to determine the IC50, which can be converted to a Ki value.[1]

Cellular Lipolysis Assay in 3T3-L1 Adipocytes

This protocol measures the effect of this compound on lipolysis in a cellular context.

Principle: Lipolysis is the breakdown of triglycerides into free fatty acids and glycerol (B35011). The amount of glycerol released into the cell culture medium is a common indicator of lipolytic activity.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

This compound

-

Isoproterenol (B85558) (a β-adrenergic agonist to stimulate lipolysis)

-

Cell culture medium

-

Glycerol assay kit

Procedure:

-

Plate and differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

-

Pre-treat the adipocytes with various concentrations of this compound or a vehicle control for a specified period (e.g., 2-3 hours).

-

Stimulate lipolysis by adding a known concentration of isoproterenol to the culture medium. Include a basal (unstimulated) control.

-

After an incubation period, collect the culture medium.

-

Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit.

-

The percentage inhibition of lipolysis by this compound can be calculated by comparing the glycerol release in treated versus untreated stimulated cells.

Förster Resonance Energy Transfer (FRET) Assay for AFABP-HSL Interaction

This protocol is used to assess the effect of this compound on the direct interaction between AFABP and HSL in living cells.

Principle: FRET is a mechanism describing energy transfer between two light-sensitive molecules. By tagging AFABP and HSL with two different fluorescent proteins (a FRET pair, e.g., CFP and YFP), their interaction can be monitored. A decrease in FRET signal upon treatment with this compound indicates an inhibition of the interaction.

Materials:

-

C8PA lipocytes (or other suitable cell line)

-

Expression vectors for fluorescently tagged AFABP (e.g., AFABP-CFP) and HSL (e.g., HSL-YFP)

-

This compound

-

Forskolin (B1673556) (to stimulate conditions that promote the interaction)

-

FRET microscopy setup

Procedure:

-

Co-transfect C8PA cells with the expression vectors for the fluorescently tagged AFABP and HSL.

-

Treat the transfected cells with varying concentrations of this compound (e.g., 1 µM and 10 µM) or a vehicle control.[2]

-

In some conditions, stimulate the cells with forskolin to observe the effect of this compound on the stimulated interaction.[2]

-

Perform FRET imaging and analysis to quantify the interaction between AFABP and HSL.

-

A reduction in the FRET signal in this compound-treated cells compared to controls indicates that the compound antagonizes the protein-protein interaction.[2]

Visualizations

Signaling Pathway and Mechanism of Action of this compound

Caption: this compound's mechanism on the HSL signaling pathway.

Experimental Workflow for Assessing this compound's Effect on Lipolysis

Caption: Workflow for the cellular lipolysis assay.

Logical Relationship of this compound's Indirect Effect on HSL

Caption: Logical flow of this compound's effect on HSL.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. astorscientific.us [astorscientific.us]

- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of HTS01037 in Attenuating Microglial-Mediated Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule HTS01037 and its significant role in mitigating neuroinflammation mediated by microglia. This compound, a potent inhibitor of Fatty Acid Binding Protein 4 (FABP4), has emerged as a promising therapeutic candidate for neuroinflammatory and neurodegenerative diseases. This document details the underlying mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways involved.

Introduction to this compound and Microglial-Mediated Neuroinflammation

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathology of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] Microglia, the resident immune cells of the CNS, are the primary drivers of this process.[2] When activated by stimuli such as dietary saturated fats or lipopolysaccharides (LPS), microglia can adopt a pro-inflammatory (M1) phenotype, releasing a cascade of neurotoxic mediators like inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and reactive oxygen species (ROS).[3][4] This sustained pro-inflammatory state contributes to neuronal damage and cognitive decline.[5]

This compound is a small molecule inhibitor of FABP4, a lipid chaperone that regulates metabolic and inflammatory pathways.[3][4][6][7] By targeting FABP4, this compound modulates microglial activation, promoting a shift towards an anti-inflammatory (M2) phenotype and thereby reducing the production of harmful inflammatory molecules.[3]

Mechanism of Action: The FABP4-UCP2 Axis

The primary mechanism through which this compound exerts its anti-neuroinflammatory effects in microglia is by modulating the FABP4-Uncoupling Protein 2 (UCP2) axis.[3][4]

-

Inhibition of FABP4: this compound directly binds to and inhibits FABP4.[6][7] FABP4 is expressed in microglia and plays a crucial role in their inflammatory response to stimuli like palmitic acid (PA), a saturated fatty acid.[3][4]

-

Upregulation of UCP2: Inhibition of FABP4 by this compound leads to a significant increase in the expression of UCP2.[3] UCP2 is a mitochondrial protein known to suppress the production of ROS, a key driver of the pro-inflammatory response.[3]

-

Attenuation of Pro-inflammatory Signaling: The upregulation of UCP2 results in reduced ROS production. This, in turn, leads to the attenuation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][4]

-

Phenotypic Shift in Microglia: By suppressing pro-inflammatory signaling, this compound promotes a shift in microglial polarization from the neurotoxic M1 phenotype to the protective M2 phenotype. This is evidenced by the decreased expression of M1 markers like iNOS and the increased expression of M2 markers such as Arginase-1.[3]

This cascade of events ultimately leads to a reduction in the release of pro-inflammatory cytokines and a neuroprotective environment.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound on microglial cells.

Table 1: Effect of this compound on Gene Expression in BV2 Microglial Cells

| Gene | Treatment Condition | Fold Change vs. Control | Reference |

| Ucp2 | This compound | Increased | [3] |

| This compound + Palmitic Acid | Increased | [3] | |

| iNOS | Palmitic Acid | Increased | [3] |

| This compound + Palmitic Acid | Attenuated (below basal levels) | [3] | |

| Arginase-1 | This compound | Increased | [3] |

| This compound + Palmitic Acid | Increased | [3] |

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in BV2 Microglial Cells

| Treatment Condition | ROS Production vs. Control | Reference |

| Palmitic Acid | Significantly Increased | [3] |

| This compound + Palmitic Acid | Attenuated | [3] |

Table 3: this compound Binding Affinity

| Protein | Ki (Inhibitor Constant) | Reference |

| FABP4 | 670 nM | [8] |

| FABP5 | 3.4 µM | [8] |

| FABP3 | 9.1 µM | [8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on microglia.

Cell Culture and Treatment

-

Cell Line: BV2 microglial cells, a commonly used immortalized murine microglia cell line, were utilized for in vitro experiments.[3]

-

Treatment: Cells were pretreated with this compound or a vehicle control for a specified duration (e.g., 3 hours) before being challenged with a pro-inflammatory stimulus such as palmitic acid (PA) or lipopolysaccharide (LPS).[3][9]

Gene Expression Analysis (Real-Time PCR)

-

RNA Isolation and cDNA Synthesis: Total RNA was extracted from treated and control cells, followed by reverse transcription to synthesize complementary DNA (cDNA).

-

Quantitative PCR: Real-time PCR was performed using specific primers for target genes (e.g., Ucp2, iNOS, Arginase-1) and a housekeeping gene for normalization. The relative gene expression was then calculated.[3]

Reactive Oxygen Species (ROS) Measurement

-

Fluorescent Dye: Intracellular ROS levels were measured using a fluorescent probe, such as ROS Deep Red Dye.

-

Procedure: After treatment, cells were incubated with the ROS-sensitive dye. The dye reacts with intracellular superoxide (B77818) and hydroxyl radicals to produce a fluorescent signal.

-

Quantification: The fluorescence intensity was measured using a spectrophotometer at the appropriate excitation and emission wavelengths (e.g., 650Ex/675Em).[9]

Ligand Binding Assay

-

Fluorescent Ligand Displacement: The binding affinity of this compound to FABP proteins was determined using a fluorescent ligand displacement assay.[8][9]

-

Principle: A fluorescent ligand, such as 1-anilinonaphthalene 8-sulfonic acid (1,8-ANS), binds to the FABP protein, resulting in fluorescence enhancement.[9] The ability of this compound to displace this fluorescent probe is measured, and from this, the inhibitor constant (Ki) is calculated.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Conclusion and Future Directions

This compound represents a significant advancement in the development of therapeutics for neuroinflammatory disorders. Its targeted inhibition of FABP4 and subsequent modulation of the FABP4-UCP2 axis in microglia provide a clear and compelling mechanism for its anti-inflammatory and neuroprotective effects. The data summarized herein underscore the potential of this compound to shift microglia from a detrimental pro-inflammatory state to a beneficial anti-inflammatory phenotype.

Further research is warranted to fully elucidate the therapeutic potential of this compound. In vivo studies in animal models of neurodegenerative diseases are a critical next step to evaluate its efficacy, safety, and pharmacokinetic profile within the CNS. Additionally, exploring the broader effects of this compound on other CNS cell types and its potential impact on cognitive function will be crucial for its translation into a clinical setting. The development of FABP4 inhibitors with improved blood-brain barrier penetration is also an important area for future investigation.[2] Nonetheless, this compound stands as a valuable pharmacological tool and a promising lead compound in the fight against neuroinflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Fatty Acid Binding Protein4-UCP2 Axis Regulating Microglial Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Impact of HTS01037 on NFκB Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTS01037 is a potent and selective small molecule inhibitor of the Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2. While not a direct inhibitor of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) signaling pathway, this compound exerts a significant modulatory effect on this critical inflammatory cascade. This technical guide provides an in-depth analysis of the mechanism by which this compound, through its inhibition of FABP4, attenuates NFκB-mediated inflammation. This document details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its activity, and visualizes the involved pathways and workflows.

Introduction: this compound and its Primary Target, FABP4

This compound is a small molecule antagonist that binds with high affinity to the fatty acid-binding pocket of FABP4.[1] FABPs are a family of intracellular lipid-binding proteins that regulate lipid trafficking and signaling. FABP4 is highly expressed in adipocytes and macrophages, where it plays a crucial role in linking lipid metabolism with inflammatory responses.[1][2] Elevated levels of FABP4 are associated with various inflammatory conditions, making it a compelling therapeutic target. This compound competitively inhibits the binding of endogenous fatty acids and other lipophilic ligands to FABP4, thereby disrupting its downstream signaling functions.[1]

The Indirect Mechanism of NFκB Modulation by this compound

The anti-inflammatory effects of this compound are primarily mediated through its inhibition of FABP4, which in turn dampens the activation of the NFκB pathway. The NFκB signaling cascade is a cornerstone of the innate immune response, orchestrating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).

The proposed mechanism involves the following steps:

-

Inhibition of FABP4: this compound binds to FABP4, preventing it from carrying out its lipid chaperoning and signaling functions.

-

Downregulation of Pro-inflammatory Signaling: FABP4 has been shown to be a positive regulator of inflammatory pathways. Its inhibition leads to a reduction in the signaling cascades that converge on the activation of the IκB kinase (IKK) complex.

-

Stabilization of IκBα: With reduced IKK activity, the inhibitory protein IκBα remains in its unphosphorylated state, bound to the NFκB p65/p50 heterodimer in the cytoplasm.

-

Inhibition of NFκB Nuclear Translocation: As IκBα is not degraded, the nuclear localization signal of the p65 subunit remains masked, preventing the translocation of NFκB into the nucleus.

-

Reduced Pro-inflammatory Gene Expression: With NFκB retained in the cytoplasm, the transcription of its target genes, such as those encoding for TNF-α, IL-6, and iNOS, is significantly reduced. Evidence suggests that treatment of microglial cells with this compound results in attenuated expression of iNOS, indicating reduced NFκB signaling.[1]

The following diagram illustrates the canonical NFκB pathway and the proposed point of intervention by this compound through FABP4 inhibition.

Quantitative Data

The following tables summarize the key quantitative data available for this compound and its effects on relevant biological markers.

Table 1: this compound Binding Affinity

| Parameter | Target | Value | Reference |

|---|

| Ki | AFABP/aP2 (FABP4) | 0.67 µM |[1] |

Table 2: Effects of this compound on Inflammatory Markers

| Assay | Cell Type | Stimulus | Effect of this compound | Quantitative Data | Reference |

|---|---|---|---|---|---|

| iNOS Expression | Microglial Cells | Palmitic Acid | Attenuated Expression | Data not specified | [1] |

| Inflammation | Macrophages | LPS | Reduced | Data not specified |[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on the NFκB signaling pathway.

Protocol 1: Assessing this compound Binding to FABP4

This protocol describes a fluorescent ligand displacement assay to determine the binding affinity of this compound to FABP4.

Materials:

-

Recombinant human FABP4

-

This compound

-

1-anilinonaphthalene-8-sulfonic acid (1,8-ANS)

-

25 mM Tris-HCl, pH 7.4

-

Absolute ethanol (B145695)

-

Fluorescence spectrophotometer

Procedure:

-

Prepare a 5 µM working solution of 1,8-ANS in 25 mM Tris-HCl (pH 7.4) with a final ethanol concentration of 0.05%.

-

Prepare a stock solution of this compound in DMSO and create serial dilutions in the 1,8-ANS working solution.

-

Add recombinant FABP4 to the solutions containing 1,8-ANS and varying concentrations of this compound.

-

Incubate the mixture at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence enhancement using a spectrophotometer with excitation at ~370 nm and emission at ~475 nm.

-

The displacement of 1,8-ANS by this compound will result in a decrease in fluorescence.

-

Calculate the Ki value using non-linear regression analysis based on the competition binding curve.

Protocol 2: Western Blot Analysis of NFκB Pathway Proteins

This protocol details the procedure for measuring the protein levels of total p65, phosphorylated p65 (p-p65), and IκBα in macrophages treated with this compound.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p65, anti-p-p65 (Ser536), anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Plate RAW 264.7 cells at a density of 1x106 cells/well in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL reagent and capture the chemiluminescent signal.

-

Quantify band intensities using densitometry software. Normalize target protein levels to the β-actin loading control.

-

Protocol 3: ELISA for Pro-inflammatory Cytokines

This protocol is for quantifying the secretion of TNF-α and IL-6 from macrophages.

Materials:

-

RAW 264.7 cells and culture reagents (as above)

-

This compound and LPS

-

Commercial ELISA kits for murine TNF-α and IL-6

Procedure:

-

Cell Culture and Treatment:

-

Plate RAW 264.7 cells at 2x105 cells/well in 24-well plates.

-

Pre-treat with this compound or vehicle for 2 hours.

-

Stimulate with LPS (1 µg/mL) for 24 hours.

-

-

Sample Collection:

-